6-(tert-Butoxy)pyrazine-2-carbaldehyde
Description
6-(tert-Butoxy)pyrazine-2-carbaldehyde is a pyrazine derivative characterized by a tert-butoxy (-O-tBu) substituent at the 6-position and an aldehyde (-CHO) group at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their versatile reactivity and ability to engage in hydrogen bonding, which enhances interactions with biological targets . This compound serves as a key intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals, leveraging the aldehyde group for condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8-5-10-4-7(6-12)11-8/h4-6H,1-3H3 |
InChI Key |
XDYPERZBVOTKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CN=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-(tert-Butoxy)pyrazine-2-carbaldehyde with structurally related pyrazine derivatives:
Key Comparisons
Lipophilicity and Solubility :
- The tert-butoxy group in this compound increases lipophilicity (logP ~2.5–3.0) compared to the parent pyrazine-2-carbaldehyde (logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.
- In contrast, carboxamide derivatives (e.g., compound 27 in ) exhibit higher polarity due to the amide group, balancing lipophilicity for antimycobacterial activity .
Reactivity: The aldehyde group in this compound is highly reactive, enabling Schiff base formation or Knoevenagel condensations, as seen in rhodanine derivatives . Carboxamide analogs (e.g., compound 27) lack this reactivity but engage in hydrogen bonding, critical for target inhibition .
The tert-butoxy group may modulate activity by altering steric interactions with target enzymes. Pyrazine-2-carbaldehyde derivatives are precursors to bioactive molecules, such as rhodanine-based inhibitors of bacterial enzymes .
Synthetic Utility :
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